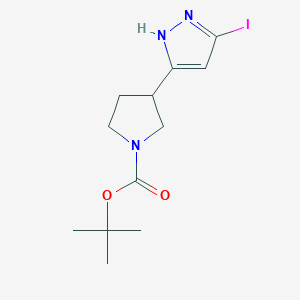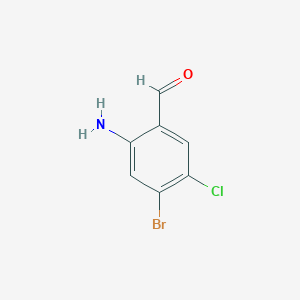
2-Amino-4-bromo-5-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-bromo-5-chlorobenzaldehyde: is an aromatic aldehyde with the molecular formula C7H5BrClNO . This compound is characterized by the presence of amino, bromo, and chloro substituents on the benzene ring, making it a versatile intermediate in organic synthesis. It is commonly used in the pharmaceutical and chemical industries for the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-chlorobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of aniline derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 2-Amino-4-bromo-5-chlorobenzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino, bromo, and chloro groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed in substitution reactions.
Major Products:
Oxidation: Formation of 2-Amino-4-bromo-5-chlorobenzoic acid.
Reduction: Formation of 2-Amino-4-bromo-5-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 2-Amino-4-bromo-5-chlorobenzaldehyde is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of biochemical probes and as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound finds applications in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4-bromo-5-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the amino, bromo, and chloro groups allows for specific interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-bromo-4-chlorobenzaldehyde
- 2-Amino-4-chloro-5-bromobenzaldehyde
- 2-Amino-3-bromo-5-chlorobenzaldehyde
Comparison: 2-Amino-4-bromo-5-chlorobenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H5BrClNO |
|---|---|
Poids moléculaire |
234.48 g/mol |
Nom IUPAC |
2-amino-4-bromo-5-chlorobenzaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 |
Clé InChI |
QGCVGNGGGLOCDN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Br)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)
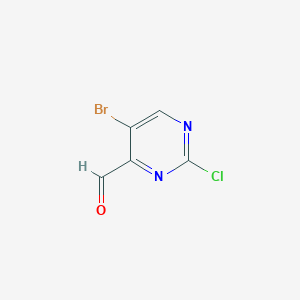
![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)
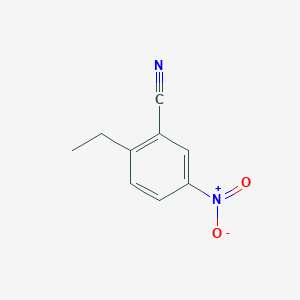
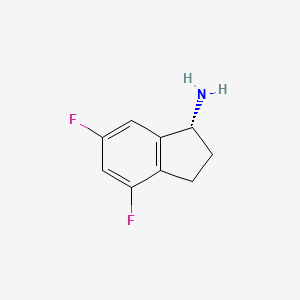



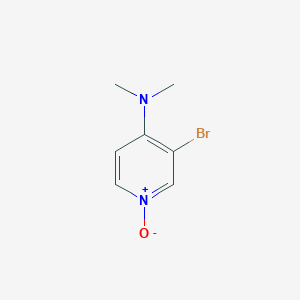
![2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12976016.png)

![1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12976025.png)
